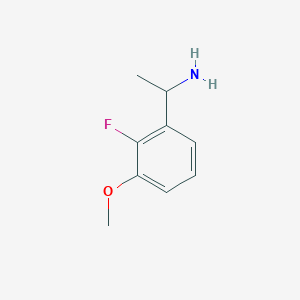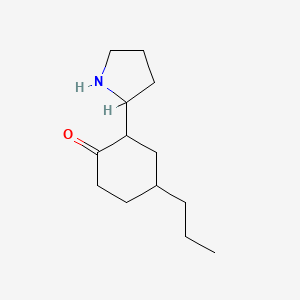
4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one is a compound that features a cyclohexanone ring substituted with a propyl group and a pyrrolidine ring
Métodos De Preparación
The synthesis of 4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one typically involves the construction of the cyclohexanone ring followed by the introduction of the propyl and pyrrolidine substituents. One common synthetic route includes the following steps:
Cyclohexanone Formation: Starting from a suitable precursor, cyclohexanone is synthesized through a series of reactions, including oxidation and cyclization.
Propyl Group Introduction: The propyl group is introduced via alkylation reactions using propyl halides under basic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is formed through cyclization reactions involving amines and suitable carbonyl compounds.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and efficient catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s structural features make it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as an intermediate in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities but differ in their biological activity and applications.
Cyclohexanone Derivatives: Compounds with different substituents on the cyclohexanone ring, such as 4-(pyridin-2-yl)cyclohexan-1-one, exhibit distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H23NO |
|---|---|
Peso molecular |
209.33 g/mol |
Nombre IUPAC |
4-propyl-2-pyrrolidin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C13H23NO/c1-2-4-10-6-7-13(15)11(9-10)12-5-3-8-14-12/h10-12,14H,2-9H2,1H3 |
Clave InChI |
AKHXFINWKBATKC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(=O)C(C1)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



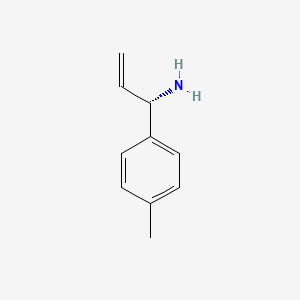
![(E)-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}aminobenzoate](/img/structure/B13056185.png)
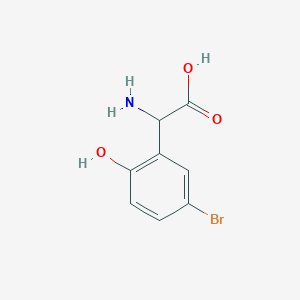
![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B13056190.png)
![2-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)acetonitrile](/img/structure/B13056198.png)
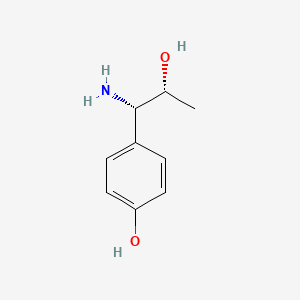
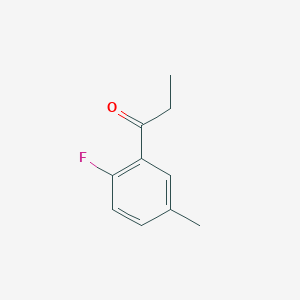
![Tert-butyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13056213.png)
![6-Chloro-8-(ethylthio)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13056224.png)
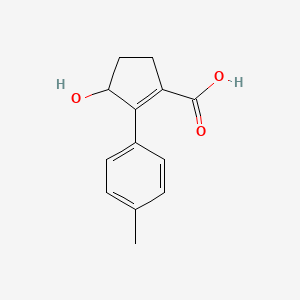
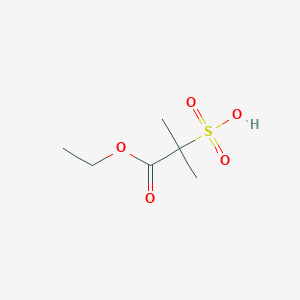
![4-(p-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056257.png)
